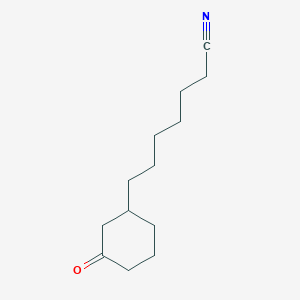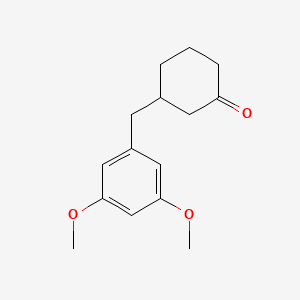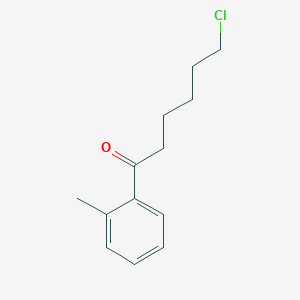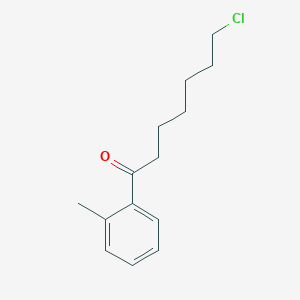
2-(3,4,5-Trifluorobenzoyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3,4,5-Trifluorobenzoyl)oxazole” is a chemical compound with the molecular formula C10H4F3NO2 . It belongs to the class of fluorine-containing organic molecules. The IUPAC name for this compound is 1,3-oxazol-2-yl (3,4,5-trifluorophenyl)methanone .
Molecular Structure Analysis
The compound contains a total of 21 bonds, including 17 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ketone (aromatic), and 1 Oxazole .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Oxazoles : 2-(3,4,5-Trifluorobenzoyl)oxazole is involved in the synthesis of oxazoles. For instance, a [3 + 2] annulation between a terminal alkyne and a carboxamide, using a gold-catalyzed oxidation strategy, has been employed for the efficient modular synthesis of 2,4-oxazole, a significant structural motif in various natural products (Luo, Ji, Li, & Zhang, 2012).
Diverse Heterocycle Synthesis : It's also used in the synthesis of diverse trifluoromethyl heterocycles. Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, serves as a versatile intermediate for synthesizing a wide range of trifluoromethyl-oxazoles (Honey, Pasceri, Lewis, & Moody, 2012).
Catalysis and Reactions
Suzuki Coupling Reactions : This compound is significant in Suzuki coupling reactions, where 2-aryl-4-trifloyloxazoles undergo rapid coupling with a range of aryl and heteroaryl boronic acids, showing the functionalization of oxazole positions (Ferrer Flegeau, Popkin, & Greaney, 2006).
Metal-Induced Tautomerization : In the realm of catalysis, oxazole and thiazole molecules N-coordinated to manganese(i) can transform into corresponding carbene tautomers, which are then transmetalated to gold(i). This showcases the reactivity and utility of oxazole derivatives in catalytic processes (Ruiz & Perandones, 2009).
Biological Applications
Antimicrobial Activity : Studies have explored the antimicrobial activities of various oxazole derivatives. For instance, certain oxazole compounds have shown significant biological activity, making them of interest in the field of medicinal chemistry and drug development (Ustabaş, Süleymanoğlu, Ünver, & Direkel, 2020).
Fluorescent Materials : Oxazole derivatives have applications in the development of fluorescent materials. For example, C3-symmetric tris-oxazoles have been synthesized and used in materials science and supramolecular chemistry due to their unique structural properties (Shah, Thakore, Vyas, & Sridhar, 2015).
Sensor Applications
- Chemical Sensing : Oxazole derivatives are used in chemical sensors. A notable example is the use of a 7-Nitrobenzo-2-oxa-1,3-diazole (NBD) derived compound as a selective fluorescent and colorimetric sensor for Hg2+ in aqueous solution (Ruan, Maisonneuve, & Xie, 2011).
Eigenschaften
IUPAC Name |
1,3-oxazol-2-yl-(3,4,5-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F3NO2/c11-6-3-5(4-7(12)8(6)13)9(15)10-14-1-2-16-10/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHHJSMHPYBAKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(=O)C2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642127 |
Source


|
| Record name | (1,3-Oxazol-2-yl)(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5-Trifluorobenzoyl)oxazole | |
CAS RN |
898784-54-8 |
Source


|
| Record name | 2-Oxazolyl(3,4,5-trifluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,3-Oxazol-2-yl)(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325438.png)


